Cas no 37800-98-9 (5-Amino-2-methyl-1H-imidazole-4-carboxamide)

5-Amino-2-methyl-1H-imidazole-4-carboxamide structure
37800-98-9 structure
Product Name:5-Amino-2-methyl-1H-imidazole-4-carboxamide
Numero CAS:37800-98-9
MF:C5H8N4O
MW:140.143219947815
CID:1017224
PubChem ID:283576
Update Time:2025-04-20

5-Amino-2-methyl-1H-imidazole-4-carboxamide Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Amino-2-methyl-1H-imidazole-4-carboxamide
    • 1H-Imidazole-4-carboxamide,5-amino-2-methyl-(9CI)
    • 2-metho
    • 2-methoxy-pyrimidin-5-ylamine
    • 2-methoxypyrimidine-5-amine
    • 2-methoxypyrimidine-5-ylamine
    • 2-Methyl-4-amino-imidazol-carboxamid-(5)
    • 5-Amino-2-methoxypyrimidin
    • 5-Amino-2-methoxy-pyrimidin
    • 5-amino-2-methoxypyrimidine
    • 5-Amino-2-methyl-1(3)H-imidazol-4-carbonsaeure-amid
    • 5-amino-2-methyl-1(3)H-imidazole-4-carboxylic acid amide
    • 5-amino-2-methyl-1H-imidazole-4-carboxamide(SALTDATA: 1.5HCl 1H2O)
    • 5-Amino-4-carboxamido-2-methylimidazol
    • AG-F-99083
    • NSC528729
    • SBB051954
    • NCGC00337063-01
    • SCHEMBL2202789
    • STK781916
    • AB00172197-04
    • AKOS005620408
    • 4-amino-2-methyl-1H-imidazole-5-carboxamide
    • 37800-98-9
    • 1h-imidazole-4-carboxamide, 5-amino-2-methyl-
    • FGFMOYKWJBONCF-UHFFFAOYSA-N
    • SCHEMBL14099543
    • MDL: MFCD26959405
    • Inchi: 1S/C5H8N4O/c1-2-8-3(5(7)10)4(6)9-2/h6H2,1H3,(H2,7,10)(H,8,9)
    • Chiave InChI: FGFMOYKWJBONCF-UHFFFAOYSA-N
    • Sorrisi: O=C(C1=C(N)N=C(C)N1)N

Proprietà calcolate

  • Massa esatta: 140.06994
  • Massa monoisotopica: 140.06981089g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 149
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.1
  • Superficie polare topologica: 97.8Ų

Proprietà sperimentali

  • PSA: 97.79
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.